Afeletecan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

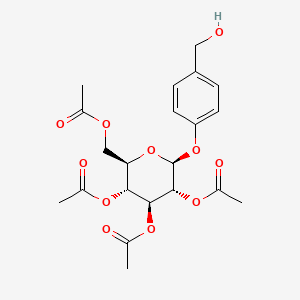

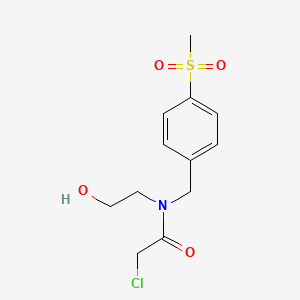

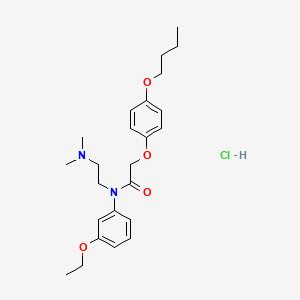

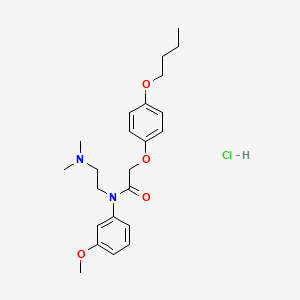

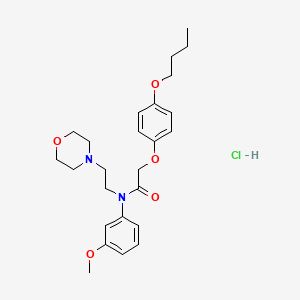

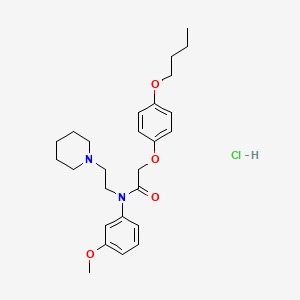

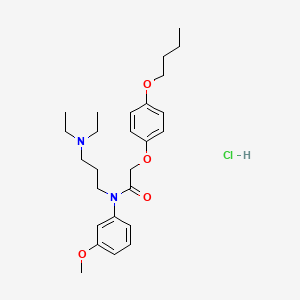

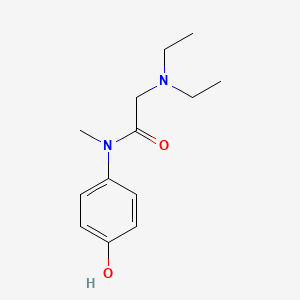

Afeletecan, also known as BAY 56-3722, is a water-soluble camptothecin derivative conjugated to a carbohydrate moiety exhibiting antineoplastic activity. BAY 56-3722 stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. The peptide carbohydrate moiety of this agent stabilizes the lactone form of camptothecin in blood.

Aplicaciones Científicas De Investigación

Allele Frequency Net Database and Disease Associations

The Allele Frequency Net Database (AFND) provides insights into immune gene frequencies related to human leukocyte antigens (HLA), killer-cell immunoglobulin-like receptors (KIR), and cytokine gene polymorphisms. This resource is crucial for histocompatibility, immunogenetics, and pharmacogenetics studies. AFND's recent updates include sections on HLA epitope frequencies and HLA associations with adverse drug reactions (ADRs), extending its use to new areas of research (Gonzalez-Galarza et al., 2014) (Gonzalez-Galarza et al., 2019).

Irinotecan Resistance in Cancer Models

Research has focused on the resistance mechanisms to drugs like Irinotecan, a key medication in metastatic colon cancer treatment. Studies have identified genetic predispositions and polymorphisms affecting drug metabolism and toxicity, particularly involving the UGT1A1 gene. This research is pivotal in individualizing cancer treatment and understanding drug resistance mechanisms (de Man et al., 2018) (Iyer et al., 1998).

Hepatocellular Carcinoma and Entecavir Treatment

Studies on entecavir, an antiviral agent, have highlighted its efficacy in reducing hepatic events and deaths in chronic hepatitis B patients with liver cirrhosis. This showcases the potential of entecavir as a therapeutic option in managing liver-related complications (Wong et al., 2013).

Atomic Force Microscopy in Biological Research

Atomic Force Microscopy (AFM) has emerged as a significant tool in biological research, offering detailed analysis of DNA and other biological structures. Its applications in understanding DNA mapping, sizing, and its role in cancer research and nanotechnology are particularly noteworthy (Shao et al., 1996) (Hansma, 2001).

Gene Polymorphisms and Drug Toxicity

The discovery of UGT1A1 gene polymorphisms has been pivotal in predicting hematologic toxicity in patients treated with Irinotecan. This highlights the importance of genetic profiling in anticipating and managing drug-related toxicities (Côté et al., 2007).

Nanoliposomal Irinotecan in Cancer Treatment

Studies on MM-398, a nanoliposomal form of Irinotecan, demonstrate its enhanced antitumor activity in pediatric cancer models, especially Ewing's Family Tumor Xenografts. This underscores the potential of novel drug formulations in improving treatment efficacy (Kang et al., 2015).

Propiedades

Número CAS |

215604-75-4 |

|---|---|

Nombre del producto |

Afeletecan |

Fórmula molecular |

C45H49N7O11S |

Peso molecular |

896 g/mol |

Nombre IUPAC |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |

Clave InChI |

SLOJCSGNHWIKIG-JNYZSSQASA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.